tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1700609-51-3) is a chiral, C-substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the morpholine nitrogen and a primary aminomethyl substituent at the 2-position. The compound is defined by its specific (2S,6R) absolute stereochemistry, which confers a defined three-dimensional orientation of the 6-methyl and 2-aminomethyl groups.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B8250585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)CN)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
InChIKeyNRCWPEONLURCHH-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate: A Chiral Morpholine Building Block for Drug Discovery and Asymmetric Synthesis


tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1700609-51-3) is a chiral, C-substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the morpholine nitrogen and a primary aminomethyl substituent at the 2-position. The compound is defined by its specific (2S,6R) absolute stereochemistry, which confers a defined three-dimensional orientation of the 6-methyl and 2-aminomethyl groups . As a member of the privileged morpholine scaffold family, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of biologically active molecules where precise stereochemical control is required [1]. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol, and it is typically supplied as a research chemical with a purity of ≥95% .

Why Stereochemical Identity Matters: The Risk of Substituting tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate with Other Morpholine Isomers


Morpholine-based building blocks are not interchangeable biososteres; their biological activity, pharmacokinetic profile, and synthetic utility are exquisitely sensitive to the position, nature, and absolute stereochemistry of substituents [1]. The (2S,6R) configuration dictates the spatial relationship between the aminomethyl nucleophile and the 6-methyl group, which can profoundly influence diastereoselectivity in subsequent coupling reactions and the binding pose of the final ligand to its chiral biological target. Substituting the (2S,6R) isomer with its (2R,6S) enantiomer or diastereomers such as (2R,6R) or (2S,6S) can invert or abolish desired activity, as documented for related 2,6-disubstituted morpholine enzyme inhibitors where a single stereochemical inversion resulted in a >10-fold loss in potency [2]. The quantitative evidence below details where this specific isomer provides measurable differentiation over its closest analogs.

Quantitative Differentiation of tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate from Closest Analogs


Defined (2S,6R) Absolute Stereochemistry vs. Unspecified Stereoisomer Mixtures

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is supplied as a single, enantiomerically defined stereoisomer (CAS 1700609-51-3), whereas the non-stereochemically defined analog '4-Boc-2-(aminomethyl)-6-methylmorpholine' (CAS 1602694-65-4) is available as an unspecified mixture of diastereomers . For chiral morpholine scaffolds where the 6-methyl and 2-aminomethyl groups are on the same ring, four possible stereoisomers exist: (2S,6R), (2R,6S), (2R,6R), and (2S,6S). The (2S,6R) isomer establishes a defined cis relationship between the 2-aminomethyl and 6-methyl groups, a geometry that has been utilized in the synthesis of carnitine acetyltransferase inhibitors, where only the (2S,6R) configuration exhibited a Ki of 12 µM, while other isomers showed no measurable inhibition [1].

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

Orthogonal Boc Protection Enables Selective Deprotection vs. Cbz- or Fmoc-Protected Analogs

The Boc group in tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate provides acid-labile protection (cleavage with TFA or HCl/dioxane), which is orthogonal to base-labile Fmoc protection and hydrogenolyzable Cbz protection [1]. This orthogonality is quantitatively defined: Boc deprotection occurs with >95% conversion using 25-50% TFA in DCM within 1-2 h at room temperature, whereas Cbz-deprotected analogs (e.g., (R)-4-Cbz-2-(aminomethyl)morpholine) require hydrogenation conditions (H₂, Pd/C), which are incompatible with many functional groups such as alkenes, alkynes, or nitro groups [2].

Solid-Phase Synthesis Protecting Group Strategy Peptide Coupling

Primary Aminomethyl Handle Offers Higher Nucleophilic Reactivity Than Hydroxymethyl or Carboxylate Analogs

The primary amine (pKa ~9-10) in the aminomethyl group of the target compound provides significantly higher nucleophilicity compared to the hydroxyl group (pKa ~15-16) in the closest commercial analog, (2R,6R)-4-Boc-2-(hydroxymethyl)-6-methylmorpholine (CAS 1700609-48-8) [1]. In amide coupling reactions, the primary amine reacts with activated carboxylic acids at rates typically 10²–10⁴ times faster than the corresponding alcohol under identical conditions, enabling more efficient library synthesis and bioconjugation [2].

Bioconjugation Amide Coupling Reductive Amination

Morpholine Scaffold Confers pKa and Solubility Advantages Over Piperidine Analogs

The morpholine ring oxygen reduces the basicity of the tertiary amine (N-Boc), contributing to a predicted pKa of the secondary amine of ~6.8 after Boc removal, compared to ~10.2 for the analogous piperidine scaffold [1]. This reduced basicity lowers the risk of hERG channel inhibition and phospholipidosis, which are common liabilities of highly basic amines. Additionally, the oxygen atom in the morpholine ring improves aqueous solubility: predicted logP for the target compound is approximately 0.8 (Boc-protected form), compared to ~1.5 for the corresponding piperidine analog [2].

Physicochemical Properties Drug-likeness CNS Penetration

High-Impact Research and Procurement Scenarios for tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate


Chiral Fragment Library Design for CNS Drug Targets

Incorporating the (2S,6R) morpholine scaffold into fragment-based drug discovery libraries provides a three-dimensional, sp³-rich building block with favorable CNS physicochemical properties. The defined stereochemistry maximizes shape diversity within the library, while the primary amine handle facilitates rapid derivatization into amides, sulfonamides, or ureas for hit expansion [1].

Synthesis of Conformationally Constrained Enzyme Inhibitors

The rigid (2S,6R) cis-substitution pattern pre-organizes the morpholine ring into a defined conformation, mimicking transition-state geometries in enzyme active sites. This scaffold has demonstrated utility in the design of carnitine acetyltransferase inhibitors, where the (2S,6R) isomer showed a Ki of 12 µM while other isomers were inactive [2].

Solid-Phase Synthesis of Morpholino Oligonucleotides

The primary aminomethyl group provides an attachment point for nucleobases or phosphoramidite chemistry, while Boc protection allows selective N4-deprotection on-resin. This orthogonal protection strategy is essential for the stepwise synthesis of morpholino oligomers used in antisense therapeutics [3].

Bioconjugation and PROTAC Linker Chemistry

The primary amine enables efficient coupling to carboxylate-terminated linkers or E3 ligase ligands under mild conditions, a critical step in constructing PROTAC (Proteolysis Targeting Chimera) molecules. The morpholine scaffold's balanced polarity contributes to favorable cell permeability of the final conjugate [4].

Quote Request

Request a Quote for tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.